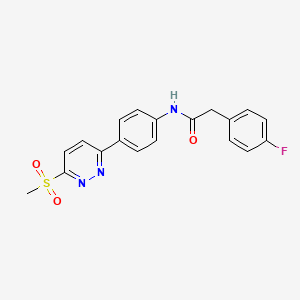

![molecular formula C10H8F3NO2S B2576729 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid CAS No. 453557-66-9](/img/structure/B2576729.png)

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

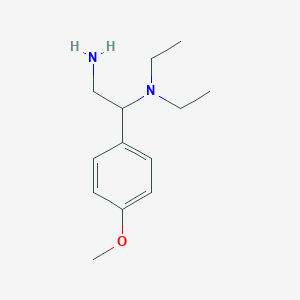

“2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is a specialty product used in proteomics research . It has a molecular formula of C10H8F3NO2S and a molecular weight of 263.24 .

Molecular Structure Analysis

The InChI code for “2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is 1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is a solid substance . Its melting point is between 123 - 125 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications and Biochemical Properties

Lipid Modification and Cardiovascular Health : Prolonged-release nicotinic acid has been used in dyslipidaemia treatment, showing efficacy in increasing high-density lipoprotein (HDL) cholesterol and reducing lipoprotein(a) levels. It is effective in combination with statins for patients not achieving lipid goals with monotherapy or requiring additional correction of specific lipid abnormalities. Nicotinic acid slows atherosclerotic progression and may produce regression of atherosclerosis in patients on stable statin therapy, making it a logical choice for treating atherogenic dyslipidaemia commonly associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).

Mechanisms of Action in Lipid Metabolism : Nicotinic acid is the most potent clinical treatment for lowering LDL and VLDL cholesterol while raising HDL cholesterol. The elucidation of mechanisms by which nicotinic acid affects the lipoprotein profile, including the identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid, has provided insights into its lipid-modifying effects. Additionally, emerging evidence of nonlipid-mediated anti-inflammatory effects of nicotinic acid, such as direct enhancement of adiponectin secretion, demonstrates its novel atheroprotective role (Digby, Lee, & Choudhury, 2009).

Environmental Impact and Degradation

- Polyfluoroalkyl Chemicals Degradation : The environmental fate and degradation of polyfluoroalkyl chemicals, which include precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), have been studied. These chemicals, due to their potential toxic profiles and persistence, are subjects of regulations. Studies on microbial degradation, defluorination potential, and identification of novel degradation intermediates are essential for evaluating environmental impacts and informing biodegradation pathways and environmental monitoring strategies (Liu & Mejia Avendaño, 2013).

Anticancer Potential

- Anticancer Applications : Novel derivatives of nicotinic acid have shown promising anticancer properties. Nicotinic acid and its derivatives exhibit a wide variety of biological activities, making them significant in the development of anticancer drugs. Synthetic approaches and investigations into the anticancer potential of nicotinamide derivatives highlight the ongoing research efforts to develop efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTRKVVFQXNLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

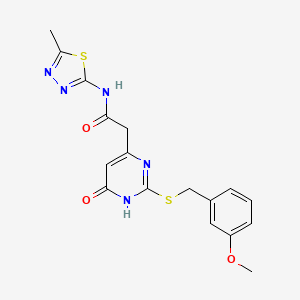

![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)

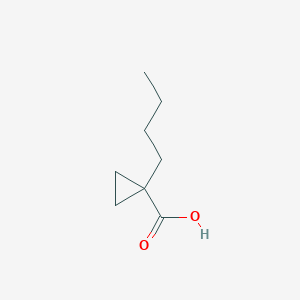

![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)

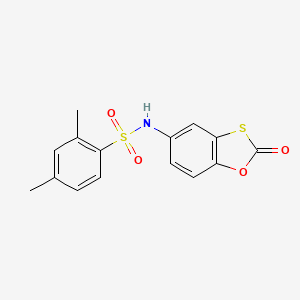

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)

![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)